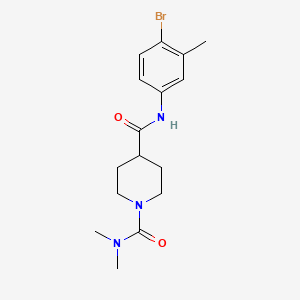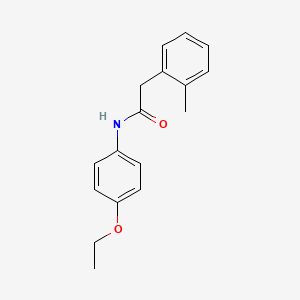
N-(3-fluorophenyl)-1-butanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-1-butanesulfonamide, also known as FBS, is a chemical compound widely used in scientific research as a cell-permeable inhibitor of the Golgi complex. FBS is a potent and specific inhibitor of the Golgi-associated protein kinase, which plays a crucial role in the regulation of Golgi morphology and function.
Mecanismo De Acción
N-(3-fluorophenyl)-1-butanesulfonamide acts as a competitive inhibitor of the Golgi-associated protein kinase. It binds to the active site of the kinase, preventing the binding of ATP and the subsequent phosphorylation of its substrates. This leads to the disruption of Golgi morphology and function, which can be observed by various imaging techniques.
Biochemical and physiological effects:
This compound has been shown to have specific effects on the Golgi complex, leading to the disruption of its morphology and function. This disruption can affect various cellular processes, such as protein trafficking, secretion, and glycosylation. This compound has also been shown to induce apoptosis in various cancer cell lines, suggesting a potential therapeutic application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-1-butanesulfonamide is a potent and specific inhibitor of the Golgi-associated protein kinase, making it a valuable tool for studying the Golgi complex and its functions. However, this compound has some limitations, such as its potential toxicity and the need for careful dosing and handling. Additionally, this compound may have off-target effects on other cellular processes, which should be taken into account when interpreting experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-1-butanesulfonamide and its applications. One area of interest is the development of more specific and less toxic inhibitors of the Golgi-associated protein kinase. Another area of interest is the use of this compound in combination with other inhibitors or drugs to target specific cellular processes. Finally, the potential therapeutic applications of this compound in cancer treatment warrant further investigation.
In conclusion, this compound is a valuable tool for studying the Golgi complex and its functions. Its specific inhibition of the Golgi-associated protein kinase makes it a potent and specific inhibitor, but its potential toxicity and off-target effects should be taken into account. Future research on this compound and its applications will likely lead to new insights into the role of the Golgi complex in cellular processes and potential therapeutic applications.
Métodos De Síntesis
N-(3-fluorophenyl)-1-butanesulfonamide can be synthesized by reacting 3-fluoroaniline with 1-butanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-1-butanesulfonamide is widely used in scientific research as a tool to study the Golgi complex and its functions. This compound has been shown to inhibit Golgi-associated protein kinase activity, which leads to the disruption of Golgi morphology and function. This disruption can be used to study the role of the Golgi complex in various cellular processes, such as protein trafficking, secretion, and glycosylation.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-2-3-7-15(13,14)12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRSDKNMQGPUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)
![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)

![N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
![methyl 3-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B5324944.png)
![methyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]leucinate](/img/structure/B5324948.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5324966.png)
